Product packaging for Ipratropium-d3 Iodide(Cat. No.:)

Ipratropium-d3 Iodide

Cat. No.: B12412922
M. Wt: 462.4 g/mol
InChI Key: YLJVWJKSALOVFB-PGHIIOHNSA-M
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Description

Ipratropium-d3 Iodide is a useful research compound. Its molecular formula is C20H30INO3 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30INO3 B12412922 Ipratropium-d3 Iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30INO3

Molecular Weight

462.4 g/mol

IUPAC Name

[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide

InChI

InChI=1S/C20H30NO3.HI/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3;

InChI Key

YLJVWJKSALOVFB-PGHIIOHNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[I-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

Contextualization of Stable Isotope Labeled Compounds in Modern Research Paradigms

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. metsol.com This subtle alteration in mass, without changing the fundamental chemical properties of the molecule, provides a powerful tool for researchers. metsol.com In pharmaceutical research, these labeled compounds are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov By tracing the metabolic fate of a drug, scientists can gain crucial insights into its efficacy and potential toxicity. nih.gov The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become widespread due to their safety and the precision they offer in analytical measurements. metsol.com

The Unique Role of Deuterium Substitution in Chemical Probes and Analytical Standards

Deuterium (B1214612) substitution holds a unique position in the world of isotopic labeling. The significant mass difference between hydrogen and deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-hydrogen bond is altered upon deuteration. unam.mxnih.gov This effect can be harnessed to probe reaction mechanisms and to enhance the metabolic stability of a drug by slowing down its breakdown in the body. nih.govprinceton.edu

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). thalesnano.comresolvemass.ca An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known quantity to a sample. By comparing the signal of the analyte to the signal of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for variations that may occur during sample preparation and analysis. unam.mxwikipedia.org

Overview of Ipratropium D3 Iodide As a Specialized Research Reagent

Ipratropium-d3 Iodide is the deuterated form of Ipratropium (B1672105) Iodide, a well-known nonselective muscarinic acetylcholine (B1216132) receptor antagonist. cymitquimica.compharmaffiliates.com Muscarinic antagonists are a class of drugs that block the action of acetylcholine at muscarinic receptors, which are involved in various functions of the parasympathetic nervous system. wikipedia.orgontosight.ai Ipratropium itself is a synthetic compound derived from atropine (B194438). pharmaffiliates.comcymitquimica.com

The "d3" in this compound signifies that three hydrogen atoms in the N-methyl group have been replaced with deuterium (B1214612) atoms. veeprho.comclearsynth.com This specific labeling makes it an ideal internal standard for the quantification of Ipratropium in biological samples using mass spectrometry-based methods. veeprho.comclearsynth.comhexonsynth.com Its primary application lies in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise measurement of Ipratropium concentrations is critical. veeprho.comwalshmedicalmedia.comresearchgate.net

Scope and Significance of Academic Research on Ipratropium D3 Iodide

Strategies for Deuterium (B1214612) Incorporation at the Methyl Group of Ipratropium

The introduction of a trideuteromethyl (-CD3) group onto the nitrogen atom of the azabicyclo[3.2.1]octane core is the key transformation in the synthesis of this compound. This is typically achieved in the final step of the synthesis to maximize efficiency and avoid isotopic scrambling in earlier stages.

The direct precursor for the deuteration step is N-isopropyl-noratropine. The synthesis of this precursor is a crucial process that begins with the naturally occurring tropane (B1204802) alkaloid, atropine (B194438).

N-demethylation of Atropine: The synthesis starts with the removal of the N-methyl group from atropine to yield noratropine (B1679849). Traditional demethylation methods often involve harsh reagents. However, modern, more selective, and environmentally benign methods have been developed. A notable example is the electrochemical N-demethylation of tropane alkaloids. rsc.orgrsc.org This method proceeds at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water, avoiding hazardous oxidizing agents and metal catalysts. rsc.orgrsc.org The reaction is performed in an electrochemical batch cell, and upon completion, the product, noratropine, can be isolated in high yield and purity through a simple liquid-liquid extraction process. rsc.org

N-alkylation of Noratropine: The resulting noratropine, a secondary amine, is then alkylated to introduce the isopropyl group. This is achieved by reacting noratropine with an isopropylating agent, typically isopropyl bromide. rsc.orgrug.nl This reaction yields N-isopropyl-noratropine, which serves as the immediate precursor for the final deuteration stage. rug.nlglpbio.comnih.gov This two-step sequence is preferred over direct isopropylation of atropine as it provides better control over the stereochemistry of the final product. rsc.orgrug.nl

The following table summarizes the key transformations in the precursor synthesis:

Table 1: Key Reactions in Precursor Synthesis
Step Starting Material Reagent(s) Product Key Technique
1 Atropine Electricity (in EtOH/H₂O) Noratropine Electrochemical N-demethylation rsc.orgrsc.org
2 Noratropine Isopropyl bromide N-isopropyl-noratropine N-alkylation rsc.orgrug.nl

The final and critical step in the synthesis is the introduction of the deuterium-labeled methyl group. This is accomplished through the N-alkylation of the tertiary amine precursor, N-isopropyl-noratropine, with deuterated methyl iodide (CD₃I). clearsynth.compharmaffiliates.comvivanls.com This reaction is a quaternization of the nitrogen atom, forming the quaternary ammonium (B1175870) iodide salt.

The reaction is typically carried out by dissolving N-isopropyl-noratropine in a suitable solvent, such as toluene (B28343) or acetonitrile (B52724). googleapis.compsu.edu An excess of deuterated methyl iodide is then added. To drive the reaction to completion, it is often performed at an elevated temperature, for instance at 60°C, sometimes in a sealed pressure tube to contain the volatile methyl iodide. googleapis.com The use of an excess of the alkylating agent and elevated temperature ensures a high conversion rate to the desired quaternary ammonium salt. The iodide counterion is inherently introduced from the deuterated reagent.

Table 2: Deuterium Labeling Reaction

Precursor Deuterating Agent Solvent Typical Conditions Product
N-isopropyl-noratropine Deuterated methyl iodide (CD₃I) Toluene or Acetonitrile 60°C, sealed vessel googleapis.com This compound

Post-Synthetic Purification and Isolation Techniques

After the synthesis, the crude this compound must be purified to remove any unreacted starting materials, by-products, and other impurities. A combination of chromatographic and crystallization techniques is employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of this compound and its related compounds. Reversed-phase HPLC is commonly used for this purpose.

Several HPLC methods have been developed for the separation of ipratropium from its impurities. These methods can be adapted for the purification of the deuterated analog. A common approach involves using a C8 or C18 column with a gradient mobile phase. For example, a gradient system of acetonitrile and a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.0) has been shown to be effective. rug.nl Another reported method uses a ZORBAX Eclipse XDB-C8 column with a gradient of methanol, acetonitrile, and water containing trifluoroacetic acid (TFA). researchgate.netorganic-chemistry.org The use of TFA can improve peak shape and resolution for basic compounds like ipratropium.

Table 3: Exemplary HPLC Purification Parameters

Parameter Method 1 rug.nl Method 2 researchgate.netorganic-chemistry.org
Column Reversed-Phase C8/C18 ZORBAX Eclipse XDB-C8, 3.5 µm
Mobile Phase A Acetonitrile Methanol/Acetonitrile/TFA (500:500:0.3 v/v/v)
Mobile Phase B 100 mM Potassium Phosphate Buffer, pH 4.0 0.3% TFA in Water (v/v)
Elution Gradient Gradient
Detection UV (e.g., 210-220 nm) UV (220 nm)

Following chromatographic purification, crystallization is employed to obtain this compound as a pure, solid material. The choice of solvent is critical for obtaining well-formed crystals and high recovery. Ipratropium salts are generally soluble in lower alcohols and water but have low solubility in nonpolar solvents like ether and chloroform. sdu.dk

For ipratropium bromide, successful crystallization has been reported from solvents such as ethanol or a mixture of acetonitrile and ethyl acetate. googleapis.com Similar solvent systems can be explored for this compound. The process typically involves dissolving the purified compound in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. Alternatively, an anti-solvent (a solvent in which the compound is insoluble) can be added to the solution to induce precipitation. The resulting crystals are then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The iodide salt is formed directly during the quaternization step with deuterated methyl iodide.

Comprehensive Spectroscopic and Analytical Confirmation of Deuteration and Purity

A combination of spectroscopic and analytical techniques is essential to confirm the successful synthesis, deuteration, and purity of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for confirming the incorporation of deuterium. The molecular weight of this compound is 462.38 g/mol . clearsynth.compharmaffiliates.comvivanls.com In the mass spectrum, the molecular ion of Ipratropium-d3 will appear at an m/z value that is three units higher than that of the unlabeled ipratropium, confirming the presence of three deuterium atoms. HR-MS is also crucial for determining the isotopic purity by measuring the relative abundance of the different isotopologues (d0, d1, d2, d3). Current time information in Bangalore, IN.google.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the exact location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons in unlabeled ipratropium (typically around 3 ppm) will be absent. The other proton signals of the molecule should remain consistent with the structure of ipratropium. researchgate.netgoogleapis.com

¹³C NMR: The carbon-13 NMR spectrum provides definitive evidence of deuteration. The carbon of the N-CD₃ group will appear as a triplet due to the C-D coupling, a distinct signature for a deuterated methyl group attached to a nitrogen atom. The chemical shifts of the other carbon atoms will be largely unaffected. researchgate.net

Table 4: Analytical Confirmation of this compound

Technique Purpose Expected Result
Mass Spectrometry (MS) Confirm deuteration and isotopic purity Molecular ion peak shifted by +3 m/z compared to unlabeled ipratropium. Analysis of isotopologue distribution. Current time information in Bangalore, IN.google.com
¹H NMR Confirm position of deuteration Absence of the N-methyl proton signal. researchgate.net
¹³C NMR Confirm position of deuteration Appearance of a triplet for the N-CD₃ carbon. researchgate.net
HPLC Determine chemical purity A single major peak indicating high purity. rug.nlresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, ²H-NMR) for Isotopic Purity

In the ¹H-NMR spectrum of this compound, the most significant feature is the reduction in the signal intensity of the N-methyl protons compared to the non-deuterated Ipratropium Iodide. The integration of the remaining proton signals, when compared against a known internal standard or other protons within the molecule, allows for the quantification of the isotopic enrichment. The chemical shifts of the protons in the tropane ring and the tropic acid moiety remain largely unaffected by the deuteration of the methyl group.

¹³C-NMR spectroscopy provides further structural confirmation. The carbon atom of the deuterated methyl group (CD₃) exhibits a characteristic multiplet signal due to the carbon-deuterium coupling, which is distinct from the quartet observed for a ¹³C-¹H₃ group. The chemical shift of this carbon is also slightly shifted upfield due to the isotopic effect.

²H-NMR (Deuterium NMR) offers a direct method for observing the deuterium nuclei. A single resonance peak corresponding to the CD₃ group confirms the presence and chemical environment of the deuterium atoms. The high natural abundance and sensitivity of deuterium make this a straightforward and effective technique for confirming deuteration. A study on the determination of isotope abundance for deuterium-labeled compounds established that a combined ¹H-NMR and ²H-NMR approach can provide even more accurate results than classical ¹H-NMR or mass spectrometry methods. nih.gov

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

Assignment ¹H-NMR Chemical Shift (ppm) ¹³C-NMR Chemical Shift (ppm)
Phenyl-H7.20-7.40 (m, 5H)135.5 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH)
CH (tropic acid)4.25 (t, 1H)71.0
CH₂OH3.80 (d, 2H)63.5
CH-O5.10 (t, 1H)66.0
N-CH(CH₃)₂3.40 (sept, 1H)58.0
N-CH(CH₃ )₂1.30 (d, 6H)19.0
N-CD₃ Absent48.5 (m)
Tropane ring H1.50-2.50 (m, 8H)25.0, 26.0, 36.0, 62.0

Note: Predicted data is based on known spectra of Ipratropium Bromide and general principles of NMR spectroscopy. Actual values may vary slightly.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, providing precise information on molecular weight and isotopic distribution. For this compound, which has a molecular formula of C₂₀H₂₇D₃INO₃, the expected monoisotopic mass of the cation is approximately 335.25 m/z. walshmedicalmedia.comcymitquimica.commedchemexpress.compharmaffiliates.comclearsynth.comscbt.com

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and to resolve the isotopic peaks. The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions (e.g., presence of ¹³C). The relative intensities of these peaks can be used to calculate the isotopic purity of the compound. A study on the rapid characterization of isotopic purity using ESI-HRMS has demonstrated its high sensitivity and accuracy for such determinations. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to further confirm the location of the deuterium label. The fragmentation pattern of the Ipratropium cation (m/z 332.2 for the non-deuterated form) typically shows major fragment ions at m/z 166.0 and 123.9. nih.gov For Ipratropium-d3, the precursor ion at m/z 335.4 would be selected, and the resulting fragment ions would be analyzed. For instance, in a bioanalytical method, the mass transitions of 335.40/169.00 and 335.40/127.00 amu were monitored for Ipratropium-d3, confirming that the deuterium label is retained in the tropane ring fragment. walshmedicalmedia.com

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₂₀H₂₇D₃INO₃
Molecular Weight462.38 g/mol medchemexpress.compharmaffiliates.comclearsynth.comscbt.com
Cation Mass (Monoisotopic)~335.25 m/z
Major MS/MS Fragment Ions (from m/z 335.4)169.0, 127.0 amu walshmedicalmedia.com
Isotopic PurityTypically >98%

Infrared and Raman Spectroscopy for Structural Characterization

The IR spectrum of Ipratropium is characterized by several key absorption bands. A broad band in the region of 3400 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Strong absorptions around 1730 cm⁻¹ are attributed to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and alcohol groups are observed in the 1200-1000 cm⁻¹ region. The aromatic C-H stretching and bending vibrations of the phenyl group are also present. For this compound, the most significant difference compared to the non-deuterated form would be the appearance of C-D stretching vibrations, typically in the 2200-2100 cm⁻¹ region, which is a clear indicator of successful deuteration. A study on the vibrational spectroscopy of Ipratropium Bromide provided detailed assignments of the experimental IR and Raman spectra, which serves as a strong basis for interpreting the spectra of its deuterated analogue. nih.govresearchgate.netbrad.ac.uk

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations of the phenyl group typically give rise to strong Raman signals. The C-C skeletal vibrations of the tropane ring are also readily observed. Similar to IR spectroscopy, the presence of C-D bonds in this compound would result in characteristic Raman shifts, further confirming the isotopic labeling.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch~3400 (broad)Weak
Aromatic C-H stretch~3060Strong
Aliphatic C-H stretch~2980Strong
C-D stretch~2200-2100Moderate
C=O stretch (ester)~1730Moderate
Aromatic C=C stretch~1600, 1495Strong
C-O stretch (ester, alcohol)~1200-1000Moderate
Phenyl ring bend~730, 690Moderate

Note: Frequencies are based on data for Ipratropium Bromide and expected isotopic shifts.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized batch of this compound.

For a compound with the molecular formula C₂₀H₂₇D₃INO₃, the theoretical elemental composition can be calculated. The experimentally determined values from a combustion analysis should closely match these theoretical percentages to confirm the stoichiometric purity of the compound. It is important to account for the mass of deuterium when calculating the percentage of hydrogen.

Table 4: Theoretical Elemental Analysis of this compound (C₂₀H₂₇D₃INO₃)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01120240.2251.96
Hydrogen (H)1.0082727.2165.89
Deuterium (D)2.01436.0421.31
Iodine (I)126.901126.9027.45
Nitrogen (N)14.007114.0073.03
Oxygen (O)15.999347.99710.38
Total 462.382 100.00

Note: The combined percentage for Hydrogen and Deuterium would be measured as the total hydrogen isotope content.

By employing these comprehensive analytical methodologies, the identity, structural integrity, isotopic purity, and stoichiometric composition of this compound can be unequivocally established, ensuring its quality and reliability for research and development purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The quantification and characterization of this compound, a deuterated analogue of Ipratropium, are pivotal for its use as an internal standard in pharmacokinetic and bioanalytical studies. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the predominant analytical technique for this purpose, offering high sensitivity and selectivity. The development of a robust LC-MS/MS method necessitates meticulous optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

Optimization of Chromatographic Conditions for Ipratropium and this compound (e.g., stationary phases, mobile phase composition)

Achieving optimal chromatographic separation of Ipratropium and its deuterated internal standard, this compound, is fundamental for accurate quantification. This involves a systematic evaluation of stationary and mobile phases to ensure symmetrical peak shapes, adequate retention, and resolution from matrix components. sierrajournals.com

Stationary Phases: Reversed-phase (RP) chromatography is the most common approach for the analysis of Ipratropium. researchgate.net Non-polar C18 stationary phases are frequently employed due to their hydrophobicity, which provides effective retention for the quaternary ammonium structure of Ipratropium. nih.govjapsonline.comijrpc.comscribd.com Columns such as Hypersil BDS C18, Zorbax® SB C18, and Luna C18(2) have proven suitable, delivering symmetrical peaks and good resolution. sierrajournals.comnih.govjapsonline.com While C18 is the most prevalent, other stationary phases like C8 have also been considered, although in some cases, C18 columns provided better separation and resolution. nih.govnist.gov The selection of the stationary phase is critical; for instance, a Shiseido Capcell Pak CR column, which incorporates both SCX (strong cation exchange) and C18 characteristics, has been successfully used for the simultaneous determination of Ipratropium and other compounds in rat plasma. nih.gov

Mobile Phase Composition: The mobile phase composition is tailored to achieve efficient elution and ionization. Typically, it consists of an organic modifier and an aqueous component, often with an additive to improve peak shape and ionization efficiency.

Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. sierrajournals.comnih.govjapsonline.com The choice between them can significantly impact retention time and peak shape; in some studies, replacing methanol with acetonitrile resulted in the elution of peaks with shorter retention times. japsonline.com

Aqueous Phase and Additives: The aqueous portion of the mobile phase often contains buffers or additives. Ammonium formate (B1220265) and potassium dihydrogen phosphate are frequently used buffers. sierrajournals.comnih.govjapsonline.comnih.gov The pH of the aqueous phase is a critical parameter, often adjusted to a specific value (e.g., pH 3.0 or 5.0) using acids like formic acid or ortho-phosphoric acid to ensure consistent ionization and peak shape. researchgate.netnih.govjapsonline.com Formic acid is a common additive as it is volatile and compatible with mass spectrometry, aiding in the protonation of the analyte in positive ion mode. nih.goveuropeanpharmaceuticalreview.com

The elution is typically performed in either an isocratic or gradient mode. Isocratic elution with a fixed mobile phase composition offers simplicity, while a gradient elution, where the mobile phase composition changes over time, can provide better resolution for more complex samples. sierrajournals.comnih.gov The flow rate is also optimized, with typical rates ranging from 0.3 mL/min to 1.0 mL/min. nih.govjapsonline.comnih.gov

Stationary Phase (Column)Mobile Phase CompositionFlow RateReference
Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 μm)Ammonium formate and Acetonitrile (45:55 v/v)0.5 mL/min sierrajournals.com
Zorbax® SB C18 (150 × 4.6 mm, 5 μm)10.0 mM potassium dihydrogen orthophosphate (pH 5.0) and methanol (70:30, v/v)1.0 mL/min nih.gov
Luna C18(2) (150 × 4.6 mm, 5 μm)Acetonitrile and phosphate buffer (pH 3.0) (30:70 v/v)1.0 mL/min japsonline.com
Shiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 μm)Methanol and water (85:15, v/v) with 20 mmol/L ammonium formate and 0.1% formic acid0.3 mL/min nih.gov
Enable C18 (250 x 4.6 mm; 5 μm)Buffer (pH 3.0) and Acetonitrile (65:35 v/v)1.0 mL/min ijrpc.com

Mass Spectrometry Parameters for Deuterated Quaternary Ammonium Compounds

Electrospray Ionization (ESI) is the preferred ionization technique for polar, non-volatile compounds like this compound. oup.comresearchgate.net As a quaternary ammonium compound, Ipratropium is permanently charged and readily forms positive ions in solution, making it highly suitable for positive mode ESI. oup.comresearchgate.net Optimization of ESI parameters is crucial for maximizing the ion signal and achieving the highest sensitivity. chromatographyonline.com

Key ESI parameters that require optimization include:

Capillary Voltage: This voltage, applied to the ESI needle, is critical for generating a stable spray and efficient ionization. oup.comdiva-portal.org A typical starting point is between 3.5 and 5 kV. sierrajournals.comoup.com

Nebulizer and Drying Gas: The nebulizer gas (typically nitrogen) aids in the formation of fine droplets from the eluent. The drying gas (also nitrogen) flows counter-current to the spray to assist in desolvation. The pressure of the nebulizer gas and the flow rate and temperature of the drying gas are optimized to maximize the signal of the analyte. sierrajournals.comoup.comchromatographyonline.com For instance, typical conditions might involve a nebulizer gas pressure of 60 psi and a drying gas temperature of 325-350°C. sierrajournals.comoup.com

Source Temperature: The temperature of the ion source is controlled to ensure complete desolvation of the droplets, releasing the charged analyte ions into the gas phase. nih.gov

Fragmentor/Cone Voltage: This voltage is applied between the ion source and the mass analyzer and can influence both ion transmission and in-source fragmentation. It is optimized to maximize the intensity of the precursor ion while minimizing unwanted fragmentation. oup.comchromatographyonline.com

A systematic approach, such as a Design of Experiments (DoE), can be employed for a comprehensive optimization of all relevant ESI factors, which also helps in understanding the interactions between different parameters. chromatographyonline.com

For quantitative analysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity. nih.govnih.gov The process involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific product ion in the third quadrupole (Q3). nih.gov

Precursor Ion Selection: The precursor ion for Ipratropium-d3 would be its molecular cation, [M]+. The mass-to-charge ratio (m/z) of this ion will be 3 Da higher than that of unlabeled Ipratropium due to the three deuterium atoms. For Ipratropium, the precursor ion is approximately m/z 332.2; therefore, for Ipratropium-d3, the precursor ion would be selected at approximately m/z 335.2.

Product Ion Selection: The precursor ion is subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). A full scan of the product ions is performed to identify the most intense and stable fragments. For Ipratropium, common product ions are found at m/z 166.1 and m/z 124.1. The fragmentation pattern of Ipratropium-d3 would be analyzed to see if the deuterium label is retained on the major fragments.

Collision Energy (CE) Optimization: For each selected transition (precursor → product), the collision energy is optimized to maximize the intensity of the product ion signal. youtube.com This is typically done by infusing a standard solution of the analyte and ramping the collision energy while monitoring the product ion intensity. nih.govyoutube.com

A minimum of two MRM transitions are usually monitored for each analyte to ensure confident identification and quantification. researchgate.net The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier).

Tandem mass spectrometry is a powerful tool for structural elucidation. rsc.org By comparing the fragmentation patterns of Ipratropium and Ipratropium-d3, the location of the deuterium atoms on the molecule can be confirmed. researchgate.net

The fragmentation of Ipratropium typically involves the cleavage of the ester bond and other characteristic bond ruptures. When Ipratropium-d3 is fragmented, the resulting product ions are analyzed. If the deuterium label is on a part of the molecule that remains intact in a specific fragment, that fragment's m/z will be shifted by +3 Da compared to the corresponding fragment from unlabeled Ipratropium. Conversely, if the deuterium label is on a part of the molecule that is lost during fragmentation, the resulting product ion will have the same m/z as the fragment from the unlabeled compound. This detailed analysis of the mass shifts in the product ion spectrum provides definitive evidence for the location of the deuterated moiety, confirming the structural integrity of the internal standard. rsc.org

Sample Preparation Methodologies for Complex Matrices (e.g., Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE))

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires an efficient sample preparation step to remove interfering substances like proteins and phospholipids. europeanpharmaceuticalreview.comchromatographyonline.com The primary goals of sample preparation are to clean up the sample, concentrate the analyte, and make it compatible with the LC-MS/MS system. lcms.cz The two most common techniques for this purpose are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). gtfch.org

Solid Phase Extraction (SPE): SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.comthermofisher.com For quaternary ammonium compounds like Ipratropium, weak cation exchange (WCX) SPE is a particularly effective method. researchgate.netescholarship.org The process generally involves conditioning the SPE sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. sigmaaldrich.com SPE is known for providing cleaner extracts compared to LLE, which can lead to reduced matrix effects and improved assay robustness. chromatographyonline.com Silica-based SPE has also been successfully developed for the simultaneous determination of ipratropium and other drugs in rat plasma. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org The process involves mixing the sample (aqueous phase) with an appropriate organic solvent. nih.gov Analytes partition between the two phases based on their polarity. For Ipratropium analysis, LLE with solvents like dichloromethane (B109758) has been used. researchgate.net The pH of the aqueous phase can be adjusted to optimize the extraction efficiency. gtfch.org While often simpler and faster to implement than SPE, LLE may be less selective and can suffer from issues like emulsion formation. phenomenex.commerckmillipore.com

TechniquePrincipleAdvantagesDisadvantagesReference
Solid Phase Extraction (SPE)Analyte partitions between a solid stationary phase and a liquid mobile phase. Weak Cation Exchange (WCX) is often used for quaternary amines.High selectivity and recovery, cleaner extracts, reduced matrix effects, potential for automation.Can be more time-consuming and costly for method development. researchgate.netnih.govchromatographyonline.comsigmaaldrich.com
Liquid-Liquid Extraction (LLE)Analyte partitions between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Simple, fast, uses basic equipment, versatile for different compound polarities.Can be less selective, potential for emulsion formation, higher solvent consumption. researchgate.netgtfch.orgphenomenex.comwikipedia.org

Validation of Bioanalytical Methods Employing this compound as an Internal Standard

The validation of a bioanalytical method ensures its reliability for its intended purpose. ich.orgeuropa.eu When this compound is used as an internal standard for the quantification of ipratropium, the validation process involves a series of experiments to assess the method's performance characteristics. europa.eupmda.go.jp

Assessment of Linearity and Calibration Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.

In a bioequivalence study of ipratropium bromide, a weighted linear regression (1/concentration²) was used to determine the concentration of ipratropium in human plasma. walshmedicalmedia.com The calibration curves were consistently linear, with a regression coefficient (r value) greater than 0.995. walshmedicalmedia.com The calibration standards for the analysis of ipratropium ranged from 3.0 pg/mL to 180 pg/mL in one set of studies and from 1.0 pg/mL to 115 pg/mL in another study using a spacer device. walshmedicalmedia.com Another study reported linearity for ipratropium bromide over a concentration range of 20-120 μg/ml with a correlation coefficient (r²) of 0.9958. researchgate.net

Table 1: Linearity and Calibration Range of Ipratropium using this compound as an Internal Standard

Parameter Study 1 (with charcoal) Study 2 (without charcoal) Study 3 (with spacer) Study 4
Analyte Ipratropium Ipratropium Ipratropium Ipratropium Bromide
Internal Standard This compound This compound This compound Not Specified
Matrix Human Plasma Human Plasma Human Plasma Bulk Drug
Calibration Range 3.0 - 180 pg/mL 3.0 - 180 pg/mL 1.0 - 115 pg/mL 20 - 120 µg/mL
Regression Model Weighted Linear (1/conc²) Weighted Linear (1/conc²) Weighted Linear (1/conc²) Not Specified
Correlation Coefficient (r or r²) > 0.995 > 0.995 > 0.995 r² = 0.9958
Source walshmedicalmedia.com walshmedicalmedia.com walshmedicalmedia.com researchgate.net

Evaluation of Analytical Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. fda.gov These are typically assessed at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations.

For a bioanalytical method measuring ipratropium, the intraday and inter-day precision, reported as the relative standard deviation (%RSD), were found to be less than 1.0%, demonstrating high precision. researchgate.net In another study, the precision for all analytes quantified using a deuterated internal standard was between 2-13% (coefficient of variation), and the accuracy was between 87-122%. researchgate.net Regulatory guidelines generally require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision not to exceed 15% RSD (20% at the LLOQ). pmda.go.jpfda.gov

Table 2: Precision and Accuracy Data for Ipratropium Analysis

Parameter Finding Source
Intra-day Precision (%RSD) < 1.0% researchgate.net
Inter-day Precision (%RSD) < 1.0% researchgate.net
Precision (Coefficient of Variation) 2-13% researchgate.net
Accuracy 87-122% researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For the analysis of ipratropium in human plasma using this compound as an internal standard, the lowest limit of quantification (LLOQ) was established at 3.0 pg/mL for studies with and without charcoal blockade. walshmedicalmedia.com In a study involving a spacer device, the LLOQ was even lower, at 1.0 pg/mL. walshmedicalmedia.com Another study targeting quaternary ammonium drugs, including ipratropium, in equine urine reported LODs for most compounds to be between 0.05 and 1.0 ng/mL. escholarship.org

Table 3: Limits of Detection and Quantification for Ipratropium

Parameter Value Matrix Internal Standard Source
LLOQ 3.0 pg/mL Human Plasma This compound walshmedicalmedia.com
LLOQ 1.0 pg/mL Human Plasma This compound walshmedicalmedia.com
LOD 0.05 - 1.0 ng/mL Equine Urine Not specified for ipratropium escholarship.org

Matrix Effect and Recovery Assessment

The matrix effect is the alteration of analyte response due to the presence of interfering components in the sample matrix. nih.gov Recovery is the measure of the efficiency of an extraction procedure. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and variability in recovery, as it is expected to behave similarly to the analyte during sample preparation and analysis. nih.gov

In a study quantifying ipratropium in human plasma, the matrix effect was evaluated through post-extraction addition and post-column infusion experiments, with results falling within acceptance criteria. walshmedicalmedia.com The extraction recovery of ipratropium was greater than 80%. walshmedicalmedia.com Another study reported a mean recovery of 99.8% for ipratropium bromide. researchgate.net The assessment of matrix effects often involves comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. nih.gov

Table 4: Matrix Effect and Recovery Data for Ipratropium Analysis

Parameter Finding Source
Matrix Effect Within acceptance criteria walshmedicalmedia.com
Extraction Recovery > 80% walshmedicalmedia.com
Mean Recovery 99.8% researchgate.net

Stability Studies of this compound in Analytical Solutions and Prepared Samples

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. pmda.go.jp This includes evaluating the stability in the biological matrix under various storage conditions (e.g., room temperature, freeze-thaw cycles) and the stability of the processed samples.

For a bioanalytical method using this compound, the analyte (ipratropium) was found to be stable in plasma at room temperature for 6 hours. walshmedicalmedia.com It also remained stable through three freeze-thaw cycles. walshmedicalmedia.com The post-preparative stability was confirmed for 52 hours at both room temperature and refrigerated conditions. walshmedicalmedia.com

Table 5: Stability of Ipratropium in Analytical Samples

Condition Duration Finding Source
Room Temperature in Plasma 6 hours Stable walshmedicalmedia.com
Freeze-Thaw Cycles 3 cycles Stable walshmedicalmedia.com
Post-Preparative (Room Temp) 52 hours Stable walshmedicalmedia.com
Post-Preparative (Refrigerated) 52 hours Stable walshmedicalmedia.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable to specific derivatization)

While LC-MS/MS is the more common technique for the analysis of quaternary ammonium compounds like ipratropium due to their low volatility and thermal instability, GC-MS can be employed following a derivatization step. jfda-online.comwdh.ac.id Derivatization converts the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.com

For compounds with functional groups that are not amenable to GC analysis, such as the hydroxyl group in ipratropium, derivatization is necessary. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) is a silylating agent used for the derivatization of β2-agonists prior to GC-MS analysis. researchgate.net While specific GC-MS applications using this compound with derivatization are not prominently detailed in the provided search results, the general principle of derivatizing similar compounds suggests its potential applicability. The use of a deuterated internal standard like this compound would be advantageous in a GC-MS method to correct for any variability in the derivatization reaction and subsequent analysis.

Capillary Electrophoresis (CE) and Other Electrophoretic Separations for Quaternary Ammonium Compounds

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of permanently charged molecules such as quaternary ammonium compounds, including ipratropium. Its high efficiency, short analysis times, and low consumption of reagents and samples make it an attractive alternative to more traditional chromatographic methods. In the context of analyzing ipratropium, CE is particularly adept at separating it from structurally similar compounds and its own stereoisomers. The use of a deuterated internal standard, such as this compound, is crucial for achieving high precision and accuracy in quantitative CE and capillary electrophoresis-mass spectrometry (CE-MS) methods.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and separates ions based on their mass-to-charge ratio. For quaternary ammonium compounds like ipratropium, which carry a permanent positive charge, CZE provides a robust mechanism for separation. The migration time of ipratropium is influenced by the composition of the background electrolyte (BGE), including its pH, concentration, and the presence of organic modifiers.

For instance, the simultaneous determination of atropine and scopolamine (B1681570) derivatives, which are structurally related to ipratropium, has been successfully achieved using CZE. In one such method, a buffer consisting of 80 mM sodium citrate (B86180) at a pH of 2.5 was employed. researchgate.net To enhance the separation of these closely related compounds, a chiral selector, hydroxypropyl-beta-cyclodextrin, was added to the buffer at a concentration of 2.5 mM. researchgate.net Such methodologies can be adapted for the separation of ipratropium from its potential impurities and degradation products.

When coupled with mass spectrometry, CE becomes an even more powerful tool for the selective and sensitive quantification of analytes in complex matrices. A CE-MS method has been developed for the analysis of quaternary ammonium drugs, including ipratropium bromide, in equine urine. researchgate.net This method demonstrated the capability to detect ipratropium at concentrations as low as 1 ng/mL. researchgate.net The electrophoretic separation helps to reduce matrix effects that can suppress the ionization of the analyte in the mass spectrometer, leading to cleaner chromatograms and more reliable quantification compared to direct infusion or even some liquid chromatography-mass spectrometry (LC-MS) methods. researchgate.net

For quantitative analysis using CE or CE-MS, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended. The SIL-IS has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during sample preparation, injection, and electrophoretic separation. Any variations in injection volume or ionization efficiency in the MS source will affect both the analyte and the internal standard to the same extent. nih.govnih.gov By using the ratio of the peak area of the analyte to the peak area of the internal standard, these variations can be effectively corrected, leading to a significant improvement in the precision and accuracy of the results. nih.gov It has been shown that the use of a deuterated internal standard can double the precision of CE-MS assays. nih.gov

The slight mass difference between ipratropium and Ipratropium-d3 does not typically result in a significant difference in their electrophoretic mobility under standard CZE conditions. Therefore, they will co-migrate or migrate very closely, which is ideal for an internal standard. In CE-MS, this co-migration is not an issue as the two compounds are readily distinguished by their different mass-to-charge ratios in the mass spectrometer.

ParameterIpratropiumIpratropium-d3Rationale for Use of Ipratropium-d3 as Internal Standard
Migration Time (min) ~8.5~8.5Co-migration ensures that both analyte and internal standard experience the same electrophoretic conditions and potential matrix effects.
m/z (mass-to-charge ratio) 332.2335.2The 3-dalton mass difference allows for clear differentiation and independent quantification by the mass spectrometer.
Peak Area Ratio (Analyte/IS) VariableConstant (spiked)The ratio is used for quantification, correcting for variations in injection volume and MS signal intensity, thereby improving precision and accuracy.

This table presents hypothetical but scientifically plausible data to illustrate the principles of using a deuterated internal standard in a CE-MS analysis of ipratropium.

Furthermore, CE is an excellent technique for the enantioseparation of chiral drugs like ipratropium. The separation of enantiomers is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. For the enantioseparation of basic compounds, sulfated cyclodextrins have proven to be particularly effective. nih.gov

In a chiral CE method for ipratropium, this compound would serve as an ideal internal standard. Since the deuteration does not affect the chiral center, the enantiomers of Ipratropium-d3 will be separated under the same conditions as the enantiomers of ipratropium. This allows for the precise quantification of each of ipratropium's enantiomers by referencing the corresponding enantiomer of the deuterated internal standard.

AnalyteChiral SelectorMigration Time (min)Resolution (Rs)
(R)-Ipratropium Sulfated-β-cyclodextrin10.2\multirow{2}{}{> 2.0}
(S)-Ipratropium Sulfated-β-cyclodextrin10.8
(R)-Ipratropium-d3 Sulfated-β-cyclodextrin10.2\multirow{2}{}{> 2.0}
(S)-Ipratropium-d3 Sulfated-β-cyclodextrin10.8

This table illustrates a hypothetical chiral separation of ipratropium enantiomers using CE, demonstrating the expected co-migration of the deuterated internal standard's enantiomers.

Elucidation of Metabolic Pathways of Ipratropium through Deuterium Tracing (Non-Clinical/In Vitro)

Deuterium tracing with this compound is a powerful method for elucidating the metabolic fate of Ipratropium in in vitro systems. nih.gov This approach provides a detailed understanding of how the compound is transformed by enzymes, offering insights into its potential metabolites and the biochemical processes involved.

The use of deuterated analogs like this compound is instrumental in identifying metabolites. jst.go.jp In in vitro metabolism studies, often conducted using liver microsomes or other tissue preparations, the mass shift introduced by the deuterium atoms allows for the clear distinction between the parent drug and its metabolites using mass spectrometry. veeprho.comnih.gov Ipratropium is known to be partially metabolized through ester hydrolysis, yielding inactive products. drugbank.com The primary metabolites are tropic acid and tropane. drugbank.com By tracking the deuterated label, researchers can confirm these pathways and potentially uncover previously unknown metabolic transformations.

In vitro studies using rat and rabbit liver preparations have been employed to investigate the metabolic fate of Ipratropium bromide. jst.go.jp While specific data on this compound in these systems is not detailed in the provided results, the general methodology involves incubating the deuterated compound with liver fractions and analyzing the resulting mixture by techniques like thin-layer chromatography (TLC) and mass spectrometry to identify and quantify the metabolites formed. jst.go.jp

Table 1: Known Metabolites of Ipratropium

MetaboliteParent CompoundMetabolic ReactionActivity
Tropic AcidIpratropiumEster HydrolysisInactive
TropaneIpratropiumEster HydrolysisInactive

The substitution of hydrogen with deuterium can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when a carbon-hydrogen bond at the site of deuteration is broken in the rate-determining step of the reaction. wikipedia.org For Ipratropium, which is metabolized by cytochrome P450 isoenzymes, investigating the KIE can help to pinpoint the specific enzymes involved and the mechanism of their action. drugbank.com

If the deuteration is at a site of metabolic attack, a primary KIE may be observed, leading to a slower rate of metabolism for the deuterated analog compared to the unlabeled drug. wikipedia.orgosti.gov Conversely, secondary KIEs, which are generally smaller, can provide information about changes in hybridization at a particular atom during the reaction. wikipedia.org The study of these isotope effects, in conjunction with initial rate parameters, allows for a detailed evaluation of the order of substrate binding, the magnitude of individual rate constants in complex reactions, and the identification of chemical intermediates. nih.gov

Role as an Analytical Standard in Receptor Binding Assays (In Vitro Context)

This compound is an invaluable tool as an internal standard in in vitro receptor binding assays. veeprho.comresearchgate.net These assays are crucial for determining the affinity of a ligand for its receptor and for screening compound libraries for potential drug candidates. oncodesign-services.com

Competition binding assays are a common type of receptor binding assay where a labeled ligand (e.g., a radioligand or a fluorescently tagged ligand) competes with an unlabeled test compound for binding to a receptor. libretexts.org The ability of the test compound to displace the labeled ligand from the receptor is a measure of its own binding affinity. libretexts.org

Key methodological considerations include:

Choice of Labeled Ligand: A labeled ligand with high affinity and specificity for the target receptor is essential. oncodesign-services.com

Receptor Source: Membrane preparations from cells or tissues expressing the receptor of interest are commonly used. oncodesign-services.com

Separation of Bound and Free Ligand: Techniques such as filtration are used to separate the receptor-bound ligand from the unbound ligand. oncodesign-services.com

Non-specific Binding: It is crucial to determine and subtract the amount of labeled ligand that binds to components other than the receptor. revvity.com

In this context, this compound can be used as a non-labeled competitor to determine the binding affinity of other unlabeled compounds for muscarinic receptors. Its primary role, however, is as an internal standard in mass spectrometry-based binding assays, which are an alternative to radioligand assays. nih.gov

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. In the context of receptor binding, this compound serves as an ideal internal standard for the quantification of Ipratropium. veeprho.comresearchgate.net A known amount of the deuterated standard is added to the sample containing the unknown amount of the non-deuterated Ipratropium. The ratio of the two compounds is then measured by mass spectrometry. nih.gov

This technique offers several advantages over traditional radioligand binding assays, including enhanced safety by avoiding radioactive materials and the ability to directly measure the unlabeled ligand. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of ligand-receptor binding. nih.gov

Table 2: Key Parameters in Receptor Binding Assays

ParameterDescriptionMethod of Determination
Kd Dissociation constant; a measure of the affinity of a ligand for its receptor.Saturation binding assays
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of a labeled ligand.Competition binding assays
Ki Inhibition constant; the dissociation constant of the competing ligand, calculated from the IC50.Cheng-Prusoff equation
Bmax The total number of receptors in a given preparation.Saturation binding assays

Use in Mass Balance Studies (Pre-Clinical, Non-Human, Analytical Focus)

Mass balance studies are a critical component of preclinical drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. nih.govbioivt.com These studies typically utilize a radiolabeled version of the drug to track its fate in the body. admescope.com

While direct evidence for the use of this compound in mass balance studies is not prevalent in the search results, the principles of using isotopically labeled compounds are directly applicable. admescope.com A radiolabeled version of Ipratropium, such as [¹⁴C]ipratropium, has been used in such studies. researchgate.net The primary goal is to achieve a high recovery of the administered dose, ideally over 90%, by accounting for the drug and its metabolites in excreta (urine and feces), and potentially in expired air and the carcass. admescope.com

Applications in Pre-Clinical Pharmacokinetic Research Methodologies (Focus on Analytical Quantification)

In pre-clinical pharmacokinetic (PK) research, the precise and accurate quantification of a drug in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as a critical tool in these investigations, primarily functioning as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of ipratropium. clearsynth.comveeprho.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, as it ensures the highest degree of accuracy and precision. wuxiapptec.comresearchgate.net

This compound is nearly identical in its chemical and physical properties to the parent drug, ipratropium. veeprho.comwuxiapptec.com This characteristic allows it to mimic the behavior of ipratropium during the entire analytical process, including extraction from complex biological samples like plasma, chromatographic separation, and detection by the mass spectrometer. wuxiapptec.com By adding a known quantity of this compound to all samples at the beginning of the workflow, researchers can effectively correct for any variability or analyte loss that may occur during sample preparation and analysis. wuxiapptec.comresearchgate.net This normalization, achieved by using the analyte-to-IS response ratio for quantification, significantly enhances the reliability and robustness of the pharmacokinetic data generated. wuxiapptec.com

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical methodology for the quantification of ipratropium in pre-clinical studies. nih.govwalshmedicalmedia.comnih.gov These methods are valued for their high sensitivity and specificity. A common procedure involves the extraction of ipratropium and the internal standard from plasma using solid-phase extraction (SPE). walshmedicalmedia.comresearchgate.net Following extraction, the samples are injected into the LC-MS/MS system for analysis. walshmedicalmedia.com

Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode via multiple reaction monitoring (MRM). nih.govwalshmedicalmedia.comresearchgate.net The MRM technique enhances specificity by monitoring for unique precursor-to-product ion transitions for both the analyte (ipratropium) and the internal standard (Ipratropium-d3). walshmedicalmedia.comresearchgate.net This ensures that the instrument is selectively detecting the compounds of interest, even at very low concentrations in a complex biological matrix.

Table 1: Mass Spectrometry Parameters for Ipratropium and this compound

Compound Polarity Mass Transitions (amu)
Ipratropium Positive 332.30/166.20, 332.30/124.20 walshmedicalmedia.comresearchgate.net

The validation of these bioanalytical methods in accordance with international guidelines is crucial for ensuring the integrity of the research findings. walshmedicalmedia.com Detailed research has demonstrated the successful development and validation of sensitive and specific LC-MS/MS methods for ipratropium quantification using Ipratropium-d3 as the internal standard. walshmedicalmedia.com These methods exhibit excellent performance characteristics, which have been successfully applied to pharmacokinetic studies in animal models, such as rats, and in bioequivalence studies in human volunteers. nih.govwalshmedicalmedia.comresearchgate.net

Key validation parameters from these studies highlight the method's reliability. The calibration curves consistently show excellent linearity, with correlation coefficients (r) greater than 0.995. walshmedicalmedia.com The methods are sensitive enough to quantify ipratropium at picogram-per-milliliter levels, which is essential given the low systemic concentrations observed after administration. walshmedicalmedia.com

Table 2: Detailed Research Findings from Method Validation Studies

Parameter Finding Source
Lower Limit of Quantification (LLOQ) 1.0 pg/mL to 3.0 pg/mL walshmedicalmedia.com
Linearity Range 1.0 pg/mL to 180 pg/mL walshmedicalmedia.com
Accuracy Within ±115.4% nih.govresearchgate.net
Precision (Intra- and Inter-day) <11.4% nih.govresearchgate.net

Ipratropium D3 Iodide As a Reference Standard in Pharmaceutical Quality Control and Impurity Profiling

Development of Analytical Reference Standards for Active Pharmaceutical Ingredients (APIs)

The development of analytical reference standards is a cornerstone of pharmaceutical quality control, providing the benchmarks needed to verify the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. cambrex.comaquigenbio.com These standards are meticulously characterized materials that are essential for achieving reproducible and accurate analytical results. aquigenbio.com For an API like Ipratropium (B1672105), a variety of reference standards are necessary, including standards for the API itself, known impurities, metabolites, and stable isotope-labeled compounds like Ipratropium-d3 Iodide. simsonpharma.compharmaffiliates.com

The creation of a stable isotope-labeled standard such as this compound involves complex chemical synthesis to incorporate deuterium (B1214612) atoms into the molecular structure of the parent compound, Ipratropium. This process is followed by rigorous characterization to confirm its structural integrity, isotopic enrichment, and chemical purity. This ensures the standard is a reliable comparator in analytical testing. veeprho.com High-quality reference materials are essential for making sound decisions based on reliable data. lgcstandards.com The use of such well-defined standards supports every stage of the drug lifecycle, from development and manufacturing to post-market surveillance. pharmaffiliates.comusp.org

Application in Method Validation for Parent Drug Quantification

This compound is frequently used as an internal standard in the validation of analytical methods, particularly for bioanalytical studies and trace analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). pharmaffiliates.comveeprho.com An internal standard is a substance with similar physicochemical properties to the analyte, which is added in a known concentration to both calibration standards and unknown samples. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. veeprho.com

The validation of an analytical method for quantifying Ipratropium in bulk drug or pharmaceutical formulations is performed according to guidelines from the International Council on Harmonisation (ICH). dntb.gov.uaresearchgate.net This process establishes the performance characteristics of the method, ensuring it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netbiomedres.info

The use of this compound as an internal standard significantly enhances the accuracy and precision of quantification, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. veeprho.com By compensating for analytical variability, it ensures that the measured concentration of the parent drug is reliable and accurate.

Table 1: Typical Validation Parameters for RP-HPLC Quantification of Ipratropium

ParameterTypical FindingReference(s)
Linearity Range 20-120 µg/ml dntb.gov.uaresearchgate.net
Correlation Coefficient (r²) > 0.995 dntb.gov.uabiomedres.info
Accuracy (% Recovery) 99.03% - 100.08% dntb.gov.uabiomedres.info
Precision (% RSD) < 2% dntb.gov.uabiomedres.info
Limit of Detection (LOD) 1.15 µg/ml biomedres.info
Limit of Quantitation (LOQ) 3.49 µg/ml biomedres.info

Assessment of Related Substances and Impurities in Ipratropium Formulations

The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. simsonpharma.com Impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products). ingentaconnect.comresearchgate.net Regulatory agencies require the identification and quantification of any impurity present at or above a specified threshold. pharmaffiliates.com

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed to separate and quantify Ipratropium from its known and potential impurities. ingentaconnect.com A stability-indicating method is one that can effectively resolve the drug from its degradation products, allowing the stability of the drug substance and product to be evaluated. dntb.gov.uaresearchgate.net In these methods, this compound can serve as an internal standard for the precise quantification of the parent drug, which in turn allows for the accurate relative quantification of the impurities. synzeal.com The identification of these impurities often requires the use of specific impurity reference standards. synzeal.compharmaffiliates.com

Several related substances and impurities of Ipratropium Bromide have been identified and are used as reference standards in quality control.

Table 2: Common Ipratropium-Related Substances and Impurities

Compound NameTypeReference(s)
Ipratropium Bromide Related Compound AImpurity usp.orgpharmaffiliates.com
Ipratropium Bromide Impurity BImpurity pharmaffiliates.com
Ipratropium Bromide Related Compound C (Tropic acid)Impurity / Degradant pharmaffiliates.comsigmaaldrich.com
Ipratropium Bromide Impurity D (Atropic acid)Impurity
Ipratropium Bromide Impurity EImpurity pharmaffiliates.com
N-Isopropyl Noratropine (B1679849)Process-Related Impurity pharmaffiliates.com
Apo-ipratropiumImpurity researchgate.net

Role in Regulatory Compliance and Quality Assurance in Analytical Laboratories

The use of well-characterized reference standards is a fundamental requirement for regulatory compliance in the pharmaceutical industry. cambrex.comsimsonpharma.com Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate robust documentation and traceability for all reference materials used in quality control. cambrex.com

Employing a high-purity, stable isotope-labeled internal standard like this compound is a key component of a robust quality assurance program. It demonstrates a commitment to analytical excellence and data integrity. The use of such standards is essential for:

Method Validation: Ensuring that analytical procedures are accurate, precise, and reliable, as required by ICH guidelines. cambrex.com

Regulatory Submissions: Providing the necessary data to support New Drug Applications (NDAs) and other regulatory filings, which reduces the risk of delays or rejections. cambrex.com

Product Release Testing: Guaranteeing that each batch of a drug product meets its specified quality attributes before being released to the market. pharmaceutical-technology.com

Stability Studies: Accurately monitoring the concentration of the API over time to establish the product's shelf-life. aquigenbio.com

By providing a reliable benchmark for analytical measurements, this compound helps ensure that Ipratropium formulations consistently meet the stringent quality standards demanded by regulatory agencies and the healthcare industry, ultimately safeguarding patient health. cambrex.comaquigenbio.com

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Analogs

Development of Novel Synthetic Approaches for Deuterated Compounds

The synthesis of deuterated compounds with high isotopic purity and regioselectivity is a cornerstone for their application in pharmaceutical research. While traditional methods have been effective, the demand for more efficient, scalable, and environmentally benign synthetic routes continues to drive innovation.

One of the primary areas of development is the refinement of hydrogen-deuterium (H-D) exchange reactions . These reactions, often catalyzed by transition metals such as palladium, platinum, or rhodium, utilize deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. Recent advancements focus on improving the selectivity of these exchanges to target specific C-H bonds within a complex molecule, thereby minimizing unwanted isotopic scrambling and simplifying purification processes. For instance, in the synthesis of deuterated analogs of tropane (B1204802) alkaloids like atropine (B194438), a precursor to ipratropium (B1672105), selective H-D exchange can be employed to introduce deuterium at specific positions, which is crucial for their use as internal standards or as metabolically stabilized therapeutic agents.

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the deuteration of specific functional groups, particularly aldehydes. This methodology allows for the efficient and highly selective incorporation of deuterium at the formyl position, providing access to a wide range of deuterated building blocks for more complex syntheses.

Furthermore, photoredox catalysis offers a novel, light-mediated approach for H-D exchange. This technique utilizes visible light to initiate radical-based reactions, enabling deuteration under mild conditions and with high functional group tolerance. The development of such methods is crucial for the late-stage deuteration of complex drug molecules, avoiding the need for lengthy de novo syntheses.

Flow chemistry is another promising avenue, offering improved control over reaction parameters, enhanced safety, and the potential for continuous manufacturing of deuterated compounds.

Synthetic ApproachCatalyst/ReagentKey Advantages
Hydrogen-Deuterium (H-D) ExchangePd/C, Pt/C, Rh/C, D₂OCost-effective, uses readily available deuterium source.
N-Heterocyclic Carbene (NHC) CatalysisNHCs, D₂OHigh regioselectivity for specific functional groups (e.g., aldehydes).
Photoredox CatalysisPhotoredox catalysts, light, D₂OMild reaction conditions, high functional group tolerance.
Flow ChemistryVariousImproved process control, enhanced safety, scalability.

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The use of deuterated compounds as internal standards in quantitative analysis, particularly in conjunction with mass spectrometry, is a well-established practice. However, ongoing advancements in analytical instrumentation and methodologies are further enhancing the sensitivity and specificity of these applications.

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the analysis of isotopically labeled compounds. The ability of HRMS to distinguish between minute mass differences allows for the accurate determination of isotopic enrichment and the resolution of isobaric interferences. This is particularly important in complex biological matrices where numerous endogenous compounds can interfere with the analyte of interest.

A notable advancement is the use of dual deuterated isomers as internal standards . In a case study involving the quantification of enrofloxacin, a novel synthetic method was developed to produce two distinct deuterated isomers (ENR-d3 and ENR-d5). This approach allowed for the creation of a wide linear calibration range and accurate quantification of the analyte at both low and high concentrations in a single analytical run, effectively overcoming the limitations of using a single internal standard. mdpi.com

Furthermore, the careful selection of the deuteration site in an internal standard is critical to avoid potential pitfalls such as in-source deuterium loss or chromatographic shifts, which can compromise analytical accuracy. hilarispublisher.com Advanced analytical techniques are increasingly being used to study and mitigate these potential issues, ensuring the reliability of quantitative data.

Analytical TechniqueApplication with Deuterated StandardsKey Benefits
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement of isotopologuesHigh specificity, resolution of isobaric interferences.
Tandem Mass Spectrometry (LC-MS/MS)Quantitative analysis using deuterated internal standardsHigh sensitivity, accurate quantification in complex matrices.
Dual Deuterated Isomer Internal StandardsExtended linear dynamic range in quantificationImproved accuracy over a wide concentration range.

Integration of Deuterated Standards in Multi-Omics Research Methodologies

The era of "omics" research, encompassing genomics, proteomics, metabolomics, and lipidomics, relies heavily on high-throughput analytical techniques to generate vast datasets. Deuterated standards are becoming indispensable tools in these fields for ensuring data quality and enabling accurate quantification.

In quantitative proteomics , Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes deuterated amino acids to metabolically label entire proteomes. nih.govnih.gov By growing one cell population in media containing "heavy" deuterated amino acids and a control population in media with "light" non-deuterated amino acids, researchers can mix the cell lysates and analyze the resulting peptide mixtures by mass spectrometry. The intensity ratios of the heavy and light peptide pairs provide a direct and accurate measure of relative protein abundance. This approach has been successfully applied to study changes in protein expression during processes like muscle cell differentiation. nih.gov

Metabolomics , the comprehensive study of small molecules in a biological system, benefits immensely from the use of deuterated standards for metabolic flux analysis . By introducing a deuterated tracer, such as ¹³C-labeled glucose, into a biological system, researchers can track the incorporation of the isotope into various metabolites over time. nih.govspringernature.com High-resolution mass spectrometry can then be used to analyze the isotopic enrichment patterns, providing a detailed map of active metabolic pathways and their fluxes. This approach has been instrumental in elucidating complex metabolic networks in various organisms. acs.org

In lipidomics , stable isotope labeling is used to investigate the biosynthesis, remodeling, and degradation of lipids. By tracing the metabolic fate of deuterated lipid precursors, scientists can gain insights into the dynamic processes that govern lipid metabolism.

Omics FieldApplication of Deuterated StandardsResearch Findings
ProteomicsStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Accurate relative quantification of thousands of proteins simultaneously.
MetabolomicsMetabolic Flux Analysis using deuterated tracersElucidation of active metabolic pathways and quantification of metabolic rates.
LipidomicsTracing of deuterated lipid precursorsUnderstanding the dynamics of lipid biosynthesis, remodeling, and degradation.

Expansion of Isotopic Labeling Applications Beyond Quantification

While quantification remains a primary application, the utility of isotopic labeling, particularly with deuterium, extends far beyond simply measuring concentrations. The unique physicochemical properties of deuterated compounds are being leveraged in innovative ways to probe biological structure and function.

Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with deuterium labeling is a powerful tool for studying the structure and dynamics of proteins . The incorporation of deuterium into proteins can simplify complex NMR spectra and provide unique insights into protein folding, conformational changes, and interactions with other molecules. nih.govcambridge.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another technique that leverages the exchange of amide protons with deuterium in the solvent to probe protein conformation and dynamics. nih.gov

Furthermore, deuterium metabolic imaging (DMI) is an emerging non-invasive imaging technique that uses deuterium-labeled tracers to map tissue-specific metabolic activity in vivo. nih.govresearchgate.netscilit.com This technology holds great promise for clinical applications in diagnosing and monitoring diseases with altered metabolism.

Q & A

Q. What are the primary pharmacological targets of Ipratropium-d3 Iodide in experimental research, and how are these determined?

this compound selectively antagonizes muscarinic acetylcholine receptor (mAChR) subtypes M1, M2, and M3, with reported IC50 values of 2.9 nM, 2 nM, and 1.7 nM, respectively. To confirm target specificity, researchers employ radioligand displacement assays using tritiated antagonists (e.g., [³H]-N-methylscopolamine) in membrane preparations from transfected cell lines. Competitive binding curves are analyzed to calculate inhibition constants (Ki), ensuring comparisons are normalized to non-deuterated controls to account for isotopic effects .

Q. What experimental protocols are recommended for evaluating the binding kinetics of this compound?

  • Saturation binding assays : Use increasing concentrations of this compound with a fixed concentration of radiolabeled ligand to determine Bmax (receptor density) and Kd (equilibrium dissociation constant).
  • Competition binding assays : Assess displacement of a reference ligand (e.g., atropine) to derive IC50 values.
  • Controls : Include non-deuterated Ipratropium bromide to isolate isotopic effects on binding affinity. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated form?

Deuterium labeling at the N-methyl position slows oxidative metabolism by cytochrome P450 enzymes, extending the compound’s half-life in pharmacokinetic studies. Researchers should:

  • Use LC-MS/MS with deuterated internal standards (e.g., Ipratropium-d7) to quantify plasma/tissue concentrations.
  • Compare AUC (area under the curve) and Cmax values between deuterated and non-deuterated analogs in rodent models.
  • Validate findings with in vitro liver microsome assays to isolate enzymatic degradation pathways .

Q. What strategies resolve contradictions in receptor occupancy data between this compound and its parent compound?

Discrepancies may arise from isotopic alterations in binding kinetics or tissue distribution. To address this:

  • Perform time-resolved dissociation assays to compare off-rates (koff) between deuterated and non-deuterated forms.
  • Use molecular dynamics simulations to model deuterium’s impact on ligand-receptor hydrogen bonding.
  • Conduct in vivo biodistribution studies with radiolabeled tracers (e.g., [¹⁸F]-labeled analogs) to correlate receptor occupancy with pharmacokinetic profiles .

Q. How can researchers optimize experimental designs for comparative studies of deuterated vs. non-deuterated mAChR antagonists?

  • Dose-response curves : Use a minimum of six concentration points spanning 0.1× to 10× IC50 to ensure statistical robustness.
  • Blinding : Mask analysts to treatment groups during data collection to reduce bias.
  • Replication : Include three independent biological replicates per condition, with technical triplicates for assays like ELISA or qPCR.
  • Data normalization : Express results as percentages of maximal response (e.g., carbachol-induced contraction in tracheal smooth muscle) to control for batch variability .

Methodological Resources

  • Quantification : LC-MS/MS protocols for deuterated compounds should follow FDA bioanalytical validation guidelines (linearity, precision, accuracy) .
  • Kinetic Modeling : Use software like SPR (Surface Plasmon Resonance) for real-time association/dissociation rate analysis .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental design transparency and reproducibility .

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